

SR1664 In Vivo Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065

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Abstract

SR1664 is a selective peroxisome proliferator-activated receptor γ (PPAR γ) modulator that functions as a non-agonist ligand. It exhibits potent anti-diabetic properties by blocking the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR γ at serine 273, without inducing the classical adipogenic transcriptional program associated with full agonists like thiazolidinediones (TZDs).^{[1][2][3]} This unique mechanism of action allows **SR1664** to improve insulin sensitivity and reduce hepatic fibrosis in vivo, without the adverse side effects of fluid retention, weight gain, or bone loss commonly observed with TZD treatment.^{[1][4][5]} These application notes provide detailed protocols for the in vivo administration of **SR1664** in murine models of metabolic disease.

Data Presentation

Table 1: In Vivo Efficacy of SR1664 in Murine Models

| Animal Model | Diet | SR1664 Dosage | Treatment Duration | Key Outcomes | Reference |
|---|------------------------------------|--|---------------------------------|---|-----------|
| Diet-Induced Obese (DIO) Wild-Type Mice | High-Fat, High-Sugar | Dose-dependent (up to 10 mg/kg, twice daily injection) | 5 days | Decreased PPAR γ phosphorylation at S273 in adipose tissue, reduced fasting insulin, improved insulin resistance (HOMA-IR). [1] | [1] |
| Leptin-deficient ob/ob Mice | Standard Chow | 40 mg/kg (twice daily injection) | 5 and 11 days | Reduced PPAR γ phosphorylation at S273, improved glucose homeostasis without weight gain or fluid retention. [1][6] | [1][6] |
| Diet-Induced Obese C57BL6/J Mice | High-Fat, High-Carbohydrate (HFHC) | Not specified | Final 4 weeks of a 16-week diet | Reduced liver fibrosis, decreased activated hepatic stellate cells (HSCs), reduced lipid | [4] |

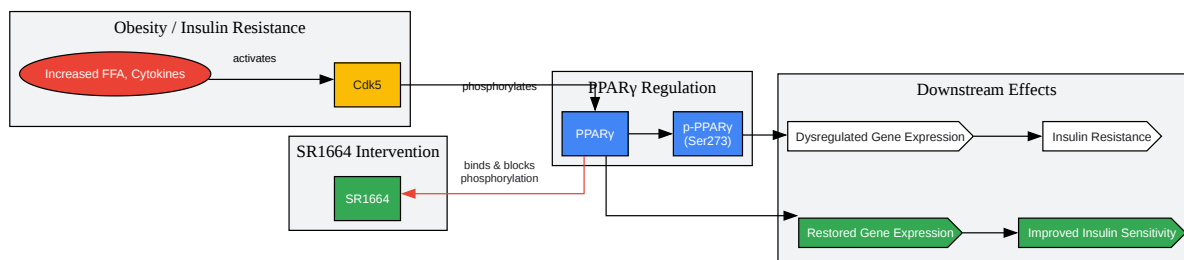
droplet size in
the liver. No
significant
change in
weight gain,
fasting
insulin, or
glucose.[4]

Table 2: Comparative In Vivo Effects of SR1664 and Rosiglitazone in ob/ob Mice

| Parameter | Vehicle | Rosiglitazone (8 mg/kg, twice daily) | SR1664 (40 mg/kg, twice daily) |
|---------------------------------------|-----------------------|--------------------------------------|---------------------------------------|
| PPAR γ Phosphorylation at S273 | Baseline | Similar reduction to SR1664[1] | Similar reduction to Rosiglitazone[1] |
| Body Weight Gain | No significant change | Significant increase[6] | No significant change[6] |
| Fluid Retention (Hematocrit) | No significant change | Decrease (hemodilution)[6] | No significant change[6] |
| Body Adiposity | No significant change | Increase[6] | No significant change[6] |

Signaling Pathway

The primary mechanism of **SR1664**'s therapeutic action involves the modulation of the PPAR γ signaling pathway. In states of obesity and insulin resistance, Cdk5 activity is increased in adipose tissue, leading to the phosphorylation of PPAR γ at serine 273.[1][7] This phosphorylation event alters the transcriptional activity of PPAR γ , contributing to insulin resistance. **SR1664** binds to PPAR γ and, without activating classical transcriptional pathways, effectively blocks this Cdk5-mediated phosphorylation.[1][3][8] This restores a more normal pattern of gene expression, leading to improved insulin sensitivity.[7]



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Caption: **SR1664** blocks Cdk5-mediated phosphorylation of PPARγ to improve insulin sensitivity.

Experimental Protocols

Preparation of **SR1664** for In Vivo Administration

This protocol describes the preparation of a clear solution of **SR1664** suitable for intraperitoneal (IP) injection in mice.

Materials:

- **SR1664** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes

- Vortex mixer
- Heater and/or sonicator (optional)

Procedure:

- Prepare a stock solution in DMSO: Based on the desired final concentration, weigh the appropriate amount of **SR1664** and dissolve it in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of **SR1664** in 1 mL of DMSO.
- Formulate the vehicle: The recommended vehicle for **SR1664** is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[9]
- Prepare the working solution:
 - For a 1 mL final working solution, begin with the appropriate volume of the DMSO stock solution.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix until the solution is homogenous.
 - Add 450 µL of saline to bring the final volume to 1 mL.
 - Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[9]
- Storage: It is recommended to prepare the working solution fresh on the day of use. The stock solution in DMSO can be stored at -80°C for up to 6 months.^[9]

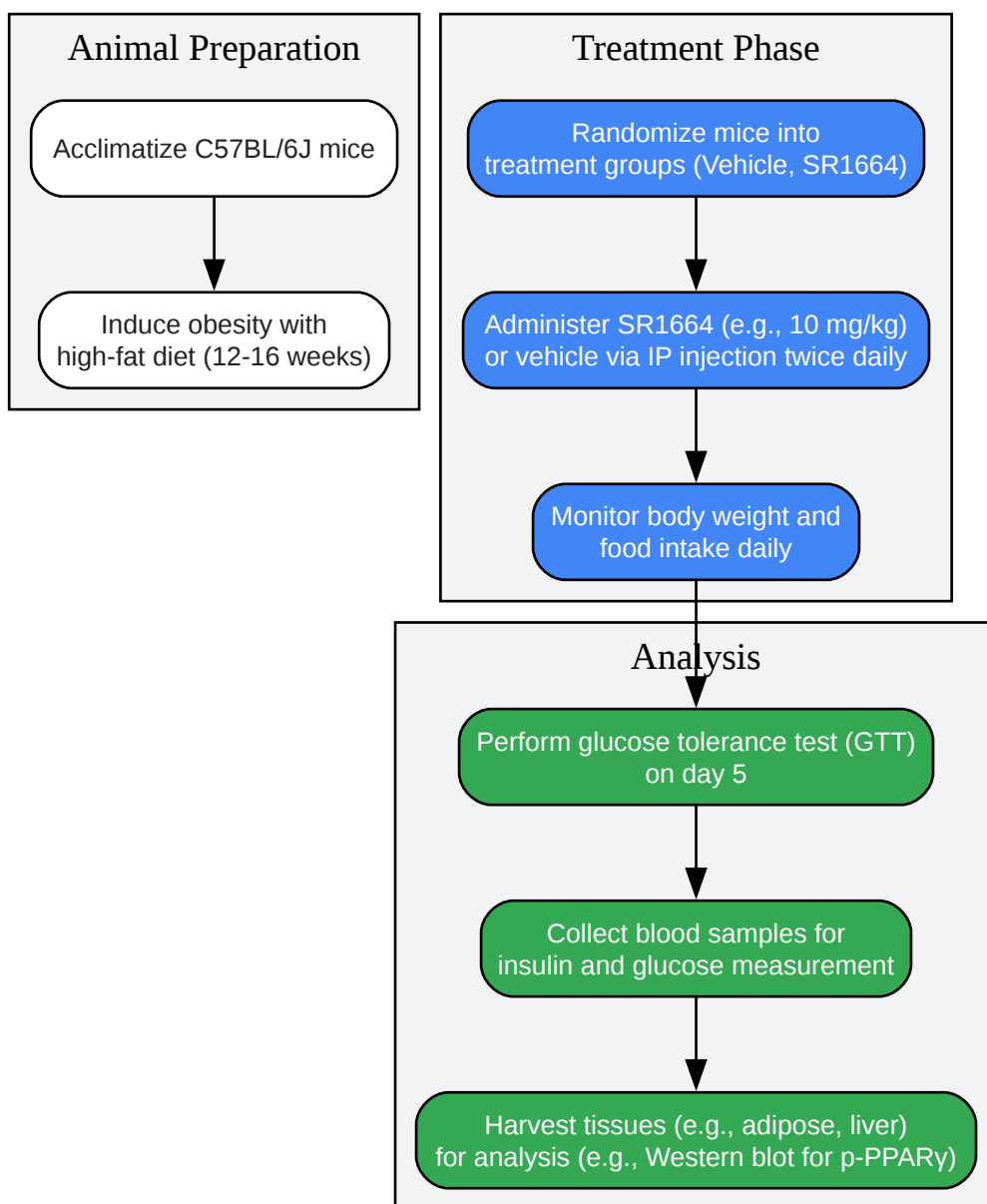
In Vivo Administration in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the general procedure for administering **SR1664** to mice with diet-induced obesity.

Animal Model:

- Male C57BL/6J mice, 6-8 weeks of age.
- Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

Experimental Workflow:



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Caption: General workflow for in vivo **SR1664** administration and analysis in DIO mice.

Procedure:

- **Acclimatization and Diet:** Acclimatize mice for at least one week before starting the high-fat diet. Monitor body weights to confirm the development of obesity.
- **Randomization:** After the diet-induction period, randomize mice into treatment groups (e.g., vehicle control, **SR1664**).
- **Administration:** Administer the freshly prepared **SR1664** solution or vehicle via intraperitoneal (IP) injection twice daily at the desired dosage.^[1]
- **Monitoring:** Record body weight and food intake daily.
- **Metabolic Phenotyping:**
 - **Glucose Tolerance Test (GTT):** On day 5 of treatment, perform a GTT by fasting the mice for 6 hours, followed by an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
 - **Insulin and Glucose Levels:** Collect blood samples via tail vein or cardiac puncture at the end of the study to measure fasting plasma insulin and glucose levels. Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
- **Tissue Collection and Analysis:** At the end of the treatment period, euthanize the mice and harvest tissues such as white adipose tissue (WAT) and liver. Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis, such as Western blotting to determine the phosphorylation status of PPAR γ .

Conclusion

SR1664 represents a promising class of PPAR γ modulators with potent anti-diabetic and anti-fibrotic effects in vivo.^{[1][4]} Its mechanism of selectively blocking Cdk5-mediated PPAR γ phosphorylation without classical agonism allows for the separation of therapeutic benefits from the adverse side effects associated with traditional TZDs.^{[1][3][10]} The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo efficacy and mechanism of action of **SR1664** and similar compounds in preclinical models of metabolic diseases. Careful attention to formulation and administration is crucial for obtaining reliable and reproducible results. While **SR1664** itself has unfavorable pharmacokinetic properties that may

preclude its clinical use, it serves as a valuable tool compound and a proof-of-concept for the development of next-generation selective PPAR γ modulators.[1]

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